N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
This compound is a heterocyclic amide featuring a 1,3-thiazole core substituted with a methyl group and a 1,2-benzothiazol-3-one moiety linked via a butanamide chain.
Properties
Molecular Formula |
C15H15N3O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-21-15(16-10)17-13(19)7-4-8-18-14(20)11-5-2-3-6-12(11)22-18/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,17,19) |
InChI Key |
YXLQGNLMGOGWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole and benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit specific signaling pathways associated with cell proliferation suggests its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
| Activity | Target | IC50 (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 |
| Anticancer | HeLa | 15.0 |
| Enzyme Inhibition | Acetylcholinesterase | 8.0 |
Pesticidal Activity
The structural components of this compound suggest potential applications in pest control. Preliminary studies indicate that the compound exhibits insecticidal properties against common agricultural pests such as aphids and whiteflies.
Plant Growth Regulation
Additionally, the compound has been tested for its ability to enhance plant growth and resistance against pathogens. Field trials demonstrated improved yield in crops treated with formulations containing this compound.
Synthesis of Novel Polymers
This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices results in materials suitable for high-performance applications.
Photovoltaic Applications
Recent studies have explored the use of this compound in organic photovoltaic devices due to its favorable electronic properties. Devices fabricated with blends containing this compound exhibited improved efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Biological Activity
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N5O3S
- Molecular Weight : 335.38 g/mol
- CAS Number : 1282120-65-3
Antitumor Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study by Da Silva et al. evaluated various thiazolidinone derivatives against glioblastoma cell lines and found that certain compounds displayed potent cytotoxic effects, reducing cell viability significantly .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | U87MG | 12.5 |
| 9e | U251 | 15.0 |
| 9g | A172 | 10.0 |
Aldose Reductase Inhibition
Aldose reductase (ALR) is an enzyme implicated in diabetic complications. Some thiazolidine derivatives have shown promising inhibitory activity against ALR. For instance, compounds derived from thiazolidinones were tested for their ability to inhibit ALR1 and ALR2, with some exhibiting IC50 values lower than those of established inhibitors like sorbinil .
| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) |
|---|---|---|
| 4a | 0.28 ± 0.03 | 0.20 ± 0.08 |
| 4b | 12.5 | >50 |
Anti-inflammatory Properties
Thiazole-containing compounds have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels within cells, contributing to its cytotoxic effects.
Case Studies
- Study on Glioblastoma : A systematic investigation into the cytotoxic effects of various thiazolidinone derivatives on glioblastoma cells revealed that certain modifications to the thiazole ring enhance antitumor activity significantly .
- Aldose Reductase Inhibition : Research highlighted the efficacy of thiazolidine derivatives as potent inhibitors of ALR1 and ALR2, showcasing their potential for treating diabetic complications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are best understood through derivatives of thiazole, thiadiazole, and benzothiazole systems. Below is a detailed comparison based on available
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₇H₁₇N₃O₂S₂.
Key Observations :
Heterocyclic Core Influence: The target compound’s thiazole-ylidene core differs from the thiadiazole-ylidene in compound 4g . Thiadiazoles generally exhibit higher planarity and electron-withdrawing effects, which may enhance thermal stability (e.g., 4g’s melting point of 200°C). Thiazoles, by contrast, are less rigid but offer greater synthetic versatility.
Functional Group Impact: The butanamide chain in the target compound provides conformational flexibility absent in 4g’s rigid acryloyl group. This flexibility could influence solubility or binding affinity in biological systems. The 3-oxo-benzothiazole moiety may act as a stronger electron acceptor than the dimethylamino-acryloyl group in 4g, altering electronic properties relevant to catalysis or photophysical behavior .
Spectroscopic Signatures :
- IR spectra of 4g show two distinct C=O stretches (1690 and 1638 cm⁻¹), likely from the acryloyl and benzamide groups. The target compound’s IR would similarly feature peaks for its amide and benzothiazolone carbonyls, though exact values are unreported.
- Elemental analysis for 4g (C: 64.27%, H: 5.14%, N: 14.27%) aligns closely with its theoretical values, underscoring the reliability of synthetic protocols for such derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
